

Unveiling the Solid-State Architecture of 5-Nitrovanillin: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **5-Nitrovanillin** (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a key intermediate in the synthesis of various pharmaceuticals, including catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease. A thorough understanding of its solid-state properties is crucial for polymorphism screening, formulation development, and ensuring consistent batch quality.

Crystallographic Data Summary

The crystal structure of **5-Nitrovanillin** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P 1 21/c 1$. The key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₈ H ₇ NO ₅
Formula Weight	197.14 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	6.8249
b (Å)	14.3395
c (Å)	8.9089
α (°)	90
β (°)	106.678
γ (°)	90
Volume (Å ³)	834.9
Z	4
Temperature (K)	293
Radiation	MoKα (λ = 0.71073 Å)
R-factor	0.042

Data obtained from the Crystallography Open Database (COD) entry 2243261, originally published by Vusak, V., et al. (2020) in Acta Crystallographica Section E.[\[1\]](#)

Experimental Protocols

Synthesis of 5-Nitrovanillin

Several methods for the synthesis of **5-Nitrovanillin** have been reported. A common and effective method involves the nitration of vanillin.

Protocol: Nitration of Vanillin using Nitric Acid in Acetic Acid[\[2\]](#)

- Dissolution: Dissolve vanillin in glacial acetic acid.
- Nitration: Cool the solution in an ice bath and slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise while maintaining the low temperature.
- Reaction: Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a specified duration.
- Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude **5-Nitrovanillin**.
- Filtration and Washing: Collect the yellow solid by filtration and wash it thoroughly with cold water to remove any residual acid.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain yellow crystals.[2]

Single-Crystal X-ray Diffraction

The following is a generalized protocol for single-crystal X-ray diffraction, as would be typically employed for the structure determination of a small organic molecule like **5-Nitrovanillin**. The specific details for the published structure can be found in the primary literature.

Protocol: Single-Crystal X-ray Diffraction Analysis

- Crystal Selection: A suitable single crystal of **5-Nitrovanillin** is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., MoK α radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
- Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Molecular and Crystal Structure Insights

The crystal structure of **5-Nitrovanillin** reveals a planar molecule, as expected for an aromatic aldehyde. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the hydroxyl group and the nitro group, as well as π - π stacking interactions between the aromatic rings. A detailed analysis of these interactions can be performed using Hirshfeld surface analysis, as mentioned in the original publication.[1]

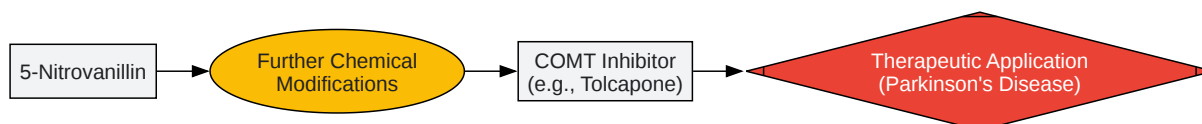
Visualization of Logical Relationships

The following diagrams illustrate the logical workflow from the synthesis of **5-Nitrovanillin** to its potential application as a precursor for COMT inhibitors.



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Caption: Synthetic workflow for the preparation of pure **5-Nitrovanillin**.



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Caption: Logical pathway from **5-Nitrovanillin** to a potential therapeutic application.

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References

- 1. 5-Nitrovanillin | C₈H₇NO₅ | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]
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